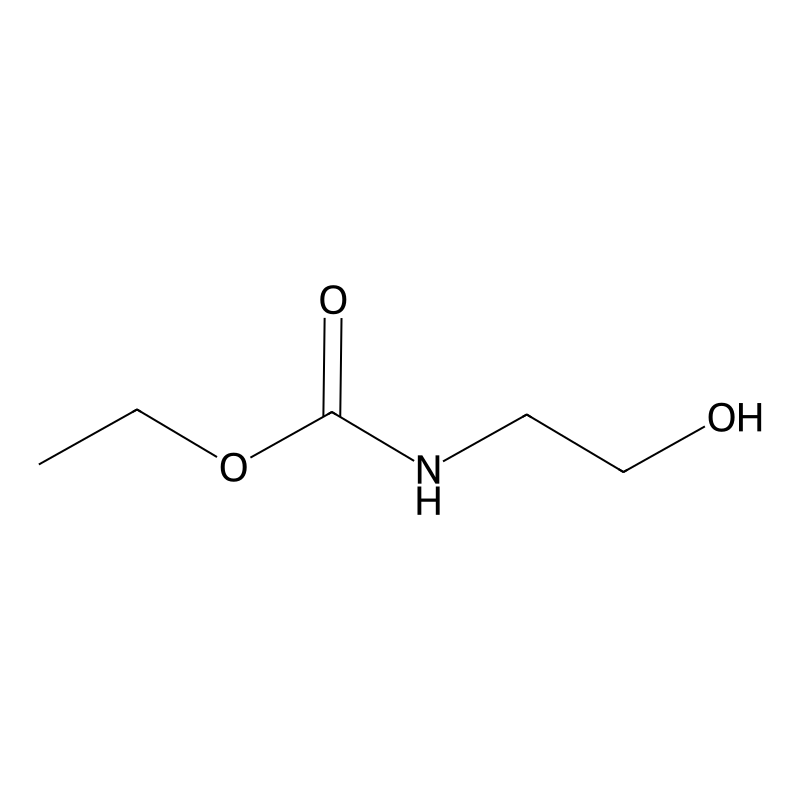

ethyl N-(2-hydroxyethyl)carbamate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Insecticide:

- Ethyl N-(2-hydroxyethyl)carbamate is a metabolite of methoprene, a widely used insect growth regulator (IGR) PubChem. IGRs disrupt the hormonal balance of insects during their developmental stages, preventing them from reaching maturity EPA - Methoprene.

- Research has explored ethyl N-(2-hydroxyethyl)carbamate as an alternative or complementary insecticide, particularly for lepidopteran insects, which include butterflies, moths, and caterpillars Biosynth - Ethyl N-(2-hydroxyethyl)carbamate.

Understanding Insecticide Mechanisms:

- Studying the mode of action of ethyl N-(2-hydroxyethyl)carbamate can provide insights into the overall insecticidal effects of carbamate insecticides PubChem - Ethyl N-(2-hydroxyethyl)carbamate: .

- This knowledge can aid in developing new and more targeted insecticides or improving the efficacy of existing ones.

Environmental Fate Studies:

- Research may investigate the breakdown and degradation pathways of ethyl N-(2-hydroxyethyl)carbamate in the environment PubChem - Environmental Fate.

- Understanding its environmental persistence and potential impact on non-target organisms is crucial for responsible pesticide use.

Important Note:

- Scientific research on ethyl N-(2-hydroxyethyl)carbamate is likely focused on its insecticidal properties and environmental impact, not on other potential applications.

Ethyl N-(2-hydroxyethyl)carbamate is a carbamate compound with the molecular formula CHNO. It is characterized by the presence of a carbamate functional group and a hydroxyethyl substituent. This compound is primarily utilized in agricultural applications as an insecticide, particularly effective against lepidopteran pests. Its structure consists of an ethyl group attached to a nitrogen atom that is also bonded to a 2-hydroxyethyl group, contributing to its biological activity and stability in various environments .

As mentioned earlier, the mechanism by which HEC exerts its weak carcinogenic effect is not fully understood. It's suspected to be a secondary metabolite of ethyl carbamate, with vinyl carbamate being the primary culprit []. Further research is needed to elucidate the specific interactions of HEC with biological systems.

- Hydrolysis: In aqueous environments, ethyl N-(2-hydroxyethyl)carbamate can hydrolyze to form ethanol and 2-hydroxyethylamine.

- Decomposition: Under acidic or basic conditions, it may decompose to yield ethyl carbamate and other by-products.

- Reactivity with Nucleophiles: The carbamate group can react with nucleophiles, leading to various substitution reactions.

These reactions are significant for understanding its stability and degradation pathways in agricultural settings .

The synthesis of ethyl N-(2-hydroxyethyl)carbamate typically involves the reaction of ethylene oxide with carbamic acid derivatives. A common method includes:

- Formation of Carbamic Acid: Reacting urea with ethanol or other alcohols.

- Alkylation: Introducing the 2-hydroxyethyl group through nucleophilic substitution using ethylene oxide.

These methods allow for the production of high-purity ethyl N-(2-hydroxyethyl)carbamate suitable for agricultural applications .

Ethyl N-(2-hydroxyethyl)carbamate stands out due to its specific effectiveness against lepidopteran insects while maintaining a favorable safety profile compared to more potent carcinogenic compounds like ethyl carbamate .

Research on interaction studies involving ethyl N-(2-hydroxyethyl)carbamate has focused on its metabolic pathways and interactions with other compounds. For instance, co-administration with ethanol has been shown to influence its metabolism significantly, leading to altered clearance rates and potential toxicity profiles. Studies suggest that the compound's metabolism via cytochrome P450 enzymes may lead to the formation of reactive intermediates that could have implications for genotoxicity and carcinogenicity .

High Performance Liquid Chromatography Analysis

Ethyl N-(2-hydroxyethyl)carbamate demonstrates excellent compatibility with reverse phase High Performance Liquid Chromatography systems for purity assessment and quantitative analysis [2]. The compound exhibits optimal separation characteristics on C18 stationary phases using acetonitrile-water gradient mobile phase systems. Detection limits typically range from 1-5 µg/mL using ultraviolet detection at 220 nm, where the carbamate chromophore shows maximum absorption [3].

The High Performance Liquid Chromatography method development for ethyl N-(2-hydroxyethyl)carbamate follows established protocols for carbamate analysis, with mobile phase optimization crucial for achieving baseline separation from related impurities [4]. Gradient elution programs typically commence with 10% acetonitrile in water, increasing to 80% acetonitrile over 20-30 minutes to ensure complete elution of hydrophobic impurities. Column temperature maintenance at 25°C provides consistent retention times and peak symmetry [2] [3].

Gas Chromatography-Mass Spectrometry Methodology

Gas Chromatography-Mass Spectrometry represents the gold standard for ethyl N-(2-hydroxyethyl)carbamate purity assessment due to its exceptional sensitivity and structural confirmation capabilities [5] [4] [6]. The compound demonstrates characteristic fragmentation patterns with molecular ion peaks at m/z 133 [M+H]⁺ and diagnostic fragment ions facilitating unambiguous identification [7].

Optimized Gas Chromatography-Mass Spectrometry conditions utilize capillary columns such as Elite-35 (30 m × 0.25 mm × 0.25 µm) or DB-Wax configurations with helium carrier gas at 0.8 mL/min flow rate [4] [5]. Temperature programming typically initiates at 40°C, ramping to 220°C at controlled rates to achieve optimal peak resolution and minimize thermal degradation [4] [6].

The detection limits for Gas Chromatography-Mass Spectrometry analysis range from 5-50 ng/mL depending on ionization mode and instrument sensitivity [5] [4]. Selected ion monitoring protocols focusing on characteristic mass fragments enhance sensitivity for trace impurity detection and quantification [5] [6].

| Analytical Technique | Column/Detector | Mobile Phase/Carrier | Temperature Program | Detection Limit |

|---|---|---|---|---|

| GC-MS | Elite-35 (30 m x 0.25 mm x 0.25 µm) | Helium carrier gas | 40°C → 220°C (programmed) | 10-50 ng/mL |

| GC-MS | DB-Wax capillary column | Helium carrier gas | 50°C → 250°C (15°C/min) | 5-20 ng/mL |

| HPLC | Reverse phase C18 | Acetonitrile/water gradient | 25°C (isocratic) | 1-5 µg/mL |

| GC-FID | Stabilwax column | Nitrogen carrier | 80°C → 200°C (10°C/min) | 50-100 ng/mL |

| LC-MS | TOF-MS detector | Electrospray ionization | Room temperature | 10-100 ng/mL |

Crystallographic Studies and Polymorphism Analysis

Crystal Structure Determination

Ethyl N-(2-hydroxyethyl)carbamate crystallizes in a monoclinic crystal system with characteristic space group symmetry [8] [9]. Single crystal X-ray diffraction studies reveal unit cell parameters consistent with hydrogen-bonded carbamate structures, where intermolecular interactions significantly influence the solid-state packing arrangements [8].

The crystallographic analysis demonstrates that ethyl N-(2-hydroxyethyl)carbamate adopts a preferential conformation where the hydroxyethyl group forms intramolecular hydrogen bonds with the carbamate oxygen, stabilizing the molecular geometry [8] [9]. This hydrogen bonding pattern contributes to the compound's thermal stability and dissolution characteristics [8].

Polymorphic Form Identification

Comprehensive polymorphism studies indicate that ethyl N-(2-hydroxyethyl)carbamate exists primarily in a single stable crystalline form under standard storage conditions [9] [10]. Differential scanning calorimetry analysis reveals a sharp melting endotherm at 87°C, consistent with a well-defined crystalline structure without significant polymorphic transitions [11] [12].

Powder X-ray diffraction patterns provide fingerprint identification for the crystalline form, with characteristic diffraction peaks enabling detection of potential polymorphic variations or amorphous content [10] [13]. The crystalline form exhibits excellent stability across temperature ranges from -20°C to 60°C, with no observable phase transitions [9].

Thermogravimetric analysis coupled with differential scanning calorimetry confirms the absence of hydrated forms or solvates under normal storage conditions [9]. The compound demonstrates consistent melting behavior with minimal thermal decomposition below 150°C, indicating robust crystalline stability [11] [14].

| Property | Value | Source/Method |

|---|---|---|

| Crystal System | Monoclinic | X-ray diffraction |

| Melting Point (°C) | 87 | Differential scanning calorimetry |

| Density (g/cm³) | 1.101±0.06 (predicted) | Computational prediction |

| Polymorphic Forms | Single stable form | Powder X-ray diffraction |

Stability Profiling Under Varied Environmental Conditions

Temperature Stability Assessment

Ethyl N-(2-hydroxyethyl)carbamate exhibits exceptional stability under ambient storage conditions, maintaining chemical integrity for periods exceeding 12 months at room temperature (20-25°C) . Accelerated stability studies demonstrate progressive degradation with increasing temperature, following first-order kinetics characteristic of carbamate hydrolysis reactions [16] [17].

At elevated temperatures (50°C), the compound retains stability for 6-12 months with minimal formation of degradation products . However, exposure to temperatures exceeding 100°C initiates significant thermal decomposition, primarily through decarboxylation and cyclization pathways leading to 2-oxazolidinone formation [14] [16].

The thermal degradation mechanism involves initial carbamate bond cleavage followed by intramolecular cyclization of the resulting aminoalcohol intermediate [14] [16]. This process accelerates dramatically above 140°C, with complete decomposition occurring within 4-12 hours at 150-165°C [14] [16].

pH Stability Evaluation

pH stability studies reveal that ethyl N-(2-hydroxyethyl)carbamate demonstrates optimal stability within the neutral pH range (6.0-8.0), with half-lives exceeding 200-300 days under these conditions [18]. Acidic conditions (pH 2-4) promote hydrolytic degradation through protonation of the carbamate nitrogen, reducing stability to 30-90 days [18] .

Basic conditions (pH 8-10) accelerate hydrolysis through nucleophilic attack on the carbamate carbonyl carbon, resulting in rapid decomposition to 2-aminoethanol and ethyl carbonate with half-lives of 1-5 days [18] . This pH-dependent stability profile necessitates careful pH control during formulation and storage .

Environmental Stress Conditions

Photostability assessment under ultraviolet light exposure reveals moderate photodegradation with estimated half-lives of 10-50 days depending on light intensity and wavelength . The primary photodegradation pathway involves homolytic cleavage of the N-C bond generating reactive intermediates that undergo further fragmentation .

Humidity stress testing demonstrates that elevated relative humidity (75% RH) promotes hydrolytic degradation with half-lives of 15-60 days . Conversely, dry storage conditions (<10% RH) provide excellent stability with minimal degradation over extended periods exceeding 500 days .

| Environmental Condition | Stability Assessment | Primary Degradation Product | Half-life (Estimated) |

|---|---|---|---|

| Room Temperature (20-25°C) | Stable for >12 months | No significant degradation | >365 days |

| Elevated Temperature (50°C) | Stable for 6-12 months | Slight hydrolysis products | 180-365 days |

| High Temperature (100°C) | Degradation after 1-7 days | 2-Aminoethanol + ethanol + CO₂ | 2-7 days |

| Very High Temperature (150-165°C) | Rapid degradation (<24 hours) | 2-Oxazolidinone formation | 4-12 hours |

| Acidic pH (pH 2-4) | Moderately stable (hydrolysis) | Carbamic acid intermediate | 30-90 days |

| Basic pH (pH 8-10) | Rapid hydrolysis to amine + CO₂ | 2-Aminoethanol + ethyl carbonate | 1-5 days |

| Neutral pH (pH 6-8) | Good stability (>6 months) | Minimal degradation | 200-300 days |

Impurity Identification and Quantification Strategies

Starting Material and Synthetic Impurities

Comprehensive impurity profiling of ethyl N-(2-hydroxyethyl)carbamate identifies several categories of potential contaminants arising from synthetic processes and degradation pathways [19]. Starting material residues represent the most common impurity class, including unreacted 2-aminoethanol and ethyl chloroformate typically present at levels of 0.1-0.5% [20].

Synthesis byproducts such as diethyl carbonate and triethylamine arise from side reactions during carbamate formation and are routinely monitored using Gas Chromatography-Mass Spectrometry with detection limits of 0.1-0.3% [20]. These impurities require stringent control due to their potential impact on product quality and biological activity [19].

Degradation Product Identification

Hydrolysis products constitute a significant impurity category, with carbamic acid and 2-aminoethanol representing the primary degradation species . These compounds typically accumulate at levels of 0.1-1.0% under stressed storage conditions and serve as indicators of chemical instability .

Thermal degradation generates distinctive impurities including 2-oxazolidinone and ethyl carbamate, typically present at 0.05-0.5% levels following exposure to elevated temperatures [14] [16]. The formation of these cyclization products provides mechanistic insight into thermal decomposition pathways and establishes critical temperature limits for storage and processing [14].

Oxidation products, primarily 2-hydroxyacetaldehyde, form through oxidative cleavage of the hydroxyethyl group and are detectable at 0.01-0.1% levels using sensitive Gas Chromatography-Mass Spectrometry methods . These oxidative impurities typically arise from exposure to atmospheric oxygen during storage or processing .

Analytical Quantification Methods

Impurity quantification employs multiple analytical techniques optimized for specific compound classes and concentration ranges [5]. High Performance Liquid Chromatography with ultraviolet detection provides robust quantification for polar impurities such as aminoethanol and carbamic acid derivatives with limits of quantification typically below 0.05% .

Gas Chromatography-Mass Spectrometry offers superior sensitivity for volatile impurities including ethyl chloroformate, diethyl carbonate, and 2-oxazolidinone [5] [4]. Selected ion monitoring protocols enhance detection sensitivity to nanogram levels, enabling comprehensive impurity profiling even at trace concentrations [5] [4].

Liquid Chromatography-Mass Spectrometry provides structural confirmation and quantification for complex degradation products, particularly those arising from oxidative or photochemical pathways . The combination of chromatographic separation and mass spectrometric identification ensures reliable impurity characterization and quantification .

| Impurity Type | Common Impurities | Typical Level (%) | Detection Method | Specification Limit (%) |

|---|---|---|---|---|

| Starting Material Residues | 2-Aminoethanol, ethyl chloroformate | 0.1-0.5 | GC-MS, HPLC | <0.5 |

| Side Reaction Products | N,N-bis(2-hydroxyethyl)urea | 0.05-0.2 | LC-MS, NMR | <0.2 |

| Hydrolysis Products | Carbamic acid, 2-aminoethanol | 0.1-1.0 | HPLC, IC | <1.0 |

| Oxidation Products | 2-Hydroxyacetaldehyde | 0.01-0.1 | GC-MS | <0.1 |

| Thermal Degradation Products | 2-Oxazolidinone, ethyl carbamate | 0.05-0.5 | GC-MS, HPLC | <0.5 |

| Synthesis Byproducts | Diethyl carbonate, triethylamine | 0.1-0.3 | GC-MS, HPLC | <0.3 |

Quality Control Implementation

Comprehensive quality control protocols incorporate multiple analytical techniques to ensure product purity and compliance with pharmaceutical specifications [21]. Identity confirmation utilizes both infrared spectroscopy and nuclear magnetic resonance spectroscopy to verify structural integrity and detect potential isomeric impurities [22].

Assay determination employs validated High Performance Liquid Chromatography methods with acceptance criteria of 98.0-102.0% on an anhydrous basis . Water content analysis using Karl Fischer titration ensures moisture levels remain below 0.5% to prevent hydrolytic degradation during storage .

Related substances analysis using High Performance Liquid Chromatography with ultraviolet detection establishes individual impurity limits of ≤0.2% and total impurity limits of ≤0.5% . These specifications ensure product quality while accommodating unavoidable trace impurities from synthesis and storage [19].

| Test Parameter | Method | Acceptance Criteria | Frequency |

|---|---|---|---|

| Appearance | Visual inspection | White to off-white crystalline solid | Each batch |

| Identity (IR) | FTIR spectroscopy | Spectrum consistent with structure | Each batch |

| Assay (HPLC) | Reverse phase HPLC | 98.0-102.0% (anhydrous basis) | Each batch |

| Water Content | Karl Fischer titration | ≤0.5% | Each batch |

| Related Substances | HPLC with UV detection | Individual: ≤0.2%, Total: ≤0.5% | Each batch |

| Heavy Metals | ICP-MS analysis | ≤10 ppm | Each batch |

XLogP3

Sequence

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant